molecular formula C5H9BrO2 B1268106 (3-(Bromomethyl)oxetan-3-yl)methanol CAS No. 22633-44-9

(3-(Bromomethyl)oxetan-3-yl)methanol

Cat. No. B1268106
CAS RN: 22633-44-9
M. Wt: 181.03 g/mol
InChI Key: SESXZSLSTRITGO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, has been reported starting from methanol derivatives in several steps with varying yields (Akbaba et al., 2010). Similarly, (1,3-Butadien-2-yl)methanols have been efficiently synthesized from aldehydes, highlighting the versatility of methanol derivatives in chemical synthesis (Durán-Galván & Connell, 2010).

Molecular Structure Analysis

The molecular structure of (3-methyl-1,5-dioxaspiro[5.5]undecan-3-yl)methanol, synthesized from methanol derivatives, was characterized by various techniques, indicating the non-planar nature of the 1,3-dioxane ring and the presence of a one-dimensional chain structure due to hydrogen bonding (Yuan et al., 2017).

Chemical Reactions and Properties

Methanol serves as a fundamental raw material in various chemical reactions, exhibiting properties like high polarity and flammability, which necessitate strict safety guidelines (Offermanns et al., 2014). The reactivity of methanol derivatives with oxonium ylides underlines methanol's role in synthesizing complex organic frameworks (Ma et al., 2018).

Physical Properties Analysis

Methanol is characterized by its colorless, polar liquid state, capable of mixing with water and most organic solvents. Its physical properties, such as the flash point and ignition temperature, are crucial for handling and application in chemical processes (Offermanns et al., 2014).

Chemical Properties Analysis

The chemical properties of methanol, including its role as a solvent for inorganic salts and its involvement in the synthesis of complex molecules, highlight its significance in chemical research and industry (Offermanns et al., 2014). Additionally, methanol's reactivity with oxonium ylides showcases its utility in constructing valuable chemical structures (Ma et al., 2018).

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Functionalized Compounds : A study demonstrated the use of similar bromomethyl compounds in the synthesis of furan-2-one–4,5,6,7-tetrahydroindole–cyclobutene sequences, highlighting their role in creating complex organic structures (Sobenina et al., 2011).

  • Formation of Trimeric o-Quinone Methides : Research on trimerisation of certain bromomethyl compounds, related to (3-(Bromomethyl)oxetan-3-yl)methanol, revealed the potential for creating complex molecular structures, useful in organic synthesis (Bavoux et al., 1989).

  • Creation of Bicyclic Oxetanes : A study outlined the transformation of bromo compounds into functionalized bicyclic oxetanes, showcasing the relevance of such compounds in synthesizing nucleophilic bicyclic structures (Paquette & Thompson, 1993).

Application in Sensing Technologies

  • Methanol Detection : Methanol, which can be synthesized from compounds like (3-(Bromomethyl)oxetan-3-yl)methanol, is crucial for developing sensitive gas sensing technologies, as shown in a study on Y2O3 multishelled hollow structures for methanol detection (Zheng et al., 2019).

  • Magnetic and Catalytic Properties : Research on coordination polymers constructed from similar bromomethyl compounds indicated diverse applications, including in magnetic properties and catalysis (Liu, Zhang, & Zhu, 2009).

Use in Organic Chemistry and Drug Discovery

  • Synthesis of Pharmaceutical Compounds : The compound's analogs have been used in synthesizing structurally diverse propanesulfinamide derivatives, emphasizing their role in the field of drug discovery (Ugale & Gholap, 2017).

  • Facile Incorporation in Polymers and Drugs : A study on the synthesis of C(3)-alkoxyamine oxetane 3 highlighted the potential of similar bromomethyl compounds in drug discovery and polymer synthesis (Bellinghiere et al., 2015).

Environmental and Agricultural Applications

  • Environmental Monitoring : Methanol, which can be derived from compounds like (3-(Bromomethyl)oxetan-3-yl)methanol, plays a significant role in atmospheric chemistry and environmental monitoring, as indicated by a study on methanol production in the atmosphere (Khan et al., 2014).

  • Agricultural Research : In a study on the effects of methanol on crop growth, it was found that methanol, potentially derived from related compounds, did not significantly enhance growth in C3 crops, highlighting its limited role in agricultural applications (Rajala et al., 1998).

Safety And Hazards

Safety data sheets indicate that precautions should be taken to avoid inhalation of vapour or mist of “(3-(Bromomethyl)oxetan-3-yl)methanol”. It should be kept away from sources of ignition and measures should be taken to prevent the build-up of electro-static charge .

Relevant Papers

There are several peer-reviewed papers and technical documents related to “(3-(Bromomethyl)oxetan-3-yl)methanol” available for further reading . These documents can provide more detailed information on the properties and applications of this compound.

properties

IUPAC Name

[3-(bromomethyl)oxetan-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO2/c6-1-5(2-7)3-8-4-5/h7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SESXZSLSTRITGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CO)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50945295
Record name 3-(Bromomethyl)-3-oxetanemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50945295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Bromomethyl)oxetan-3-yl)methanol

CAS RN

22633-44-9
Record name 3-(Bromomethyl)-3-oxetanemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50945295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [3-(bromomethyl)oxetan-3-yl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
TS Reddy, TS Reddy, BG Vineel, BG Vineel… - Indian Journal of …, 2015 - hero.epa.gov
2, 2-Bis (bromomethyl) propane-1, 3-diol (1) was cyclized in the presence of sodium ethoxide at room temp to obtain (3-(bromomethyl) oxetan-3-yl) methanol (2) which was treated with …
Number of citations: 2 hero.epa.gov
JA Bull, RA Croft, OA Davis, R Doran… - Chemical …, 2016 - ACS Publications
The four-membered oxetane ring has been increasingly exploited for its contrasting behaviors: its influence on physicochemical properties as a stable motif in medicinal chemistry and …
Number of citations: 352 pubs.acs.org
X Liu, Y Zhang, W Huang, W Tan, A Zhang - Bioorganic & medicinal …, 2018 - Elsevier
The antiapoptotic protein Bcl-2, overexpressed in many tumor cells, is an attractive target for potential small molecule anticancer drug discovery. Herein, we report a different structural …
Number of citations: 18 www.sciencedirect.com
X Jiang, J Zhou, J Ai, Z Song, X Peng, L Xing… - European Journal of …, 2015 - Elsevier
Four series of tetracyclic benzo[b]carbazolone compounds possessing more rotatable bonds and higher molecular flexibility were designed by either inserting a linker within the C8-side …
Number of citations: 11 www.sciencedirect.com
КІ Боброва, РІ Флейчук, ОІ Гевусь - … Львівська політехніка”. Серія …, 2018 - science.lpnu.ua
Проведено реакції трет-бутилгідропероксиду зі сполуками, що містять три-, чотири-та п’ятичленні дизаміщені кисневмісні гетероцикли. Встановлено, що основними …
Number of citations: 0 science.lpnu.ua

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